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This technical guide provides a comprehensive overview of the Brazilian Project of Law (PL)

265/2020, which aims to ensure access to genetic testing for hereditary breast and ovarian

cancer within the Unified Health System (SUS). The document delves into the history and

legislative intent of the bill, the scientific rationale supported by prevalence data, the

methodologies for genetic testing, and the established workflows for patient care.

History and Legislative Intent of PL 265/2020
Project of Law 265, introduced in 2020, proposes an amendment to Law No. 11.664 of 2008.

The core objective of PL 265/2020 is to mandate the coverage of genetic testing for mutations

in the BRCA1 and BRCA2 genes for women with a family history of breast, ovarian, or

colorectal cancer, or those with a clinical suspicion of predisposition. This legislative initiative is

a significant step towards the early detection and prevention of hereditary cancers in Brazil.

The primary legislative intent is to reduce the morbidity and mortality associated with hereditary

breast and ovarian cancer by identifying individuals at high risk before the onset of disease.

This allows for the implementation of personalized risk-reduction strategies, including

intensified surveillance and prophylactic surgeries. The bill's justification often highlights the

potential for more effective and less costly interventions when implemented at a preventive

stage. The proposal has progressed through various committees in the Chamber of Deputies

and has been approved to be sent to the Federal Senate for further deliberation.
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Scientific Rationale and Quantitative Data
The scientific foundation for PL 265/2020 is the well-established link between germline

mutations in the BRCA1 and BRCA2 genes and a significantly increased lifetime risk of

developing breast and ovarian cancers.

Prevalence of BRCA1 and BRCA2 Mutations in Brazil
Several studies have investigated the prevalence of BRCA1 and BRCA2 mutations among

Brazilian women with breast and ovarian cancer. Research indicates the presence of founder

mutations, which are specific genetic alterations that are more frequent in a particular

population.

Study Cohort
Number of
Patients

BRCA1
Mutation
Prevalence

BRCA2
Mutation
Prevalence

Key Findings

High-risk families

in Southeastern

Brazil

247 families 16% 11%

High prevalence

of pathogenic

mutations.

Unselected

breast cancer

patients

1,035 patients 1.9% 1.2%

Presence of

recurrent founder

mutations.

Ovarian cancer

patients
Not specified ~11-15% Not specified

Higher mutation

prevalence than

in breast cancer

patients.

Cost-Effectiveness of Genetic Testing
Economic analyses have demonstrated that genetic testing for BRCA1 and BRCA2 mutations

can be a cost-effective strategy in the Brazilian context, particularly when cascade testing is

offered to the relatives of mutation carriers. The early identification of at-risk individuals allows

for targeted prevention and surveillance, which can offset the costs of treating advanced-stage

cancers.
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Experimental Protocols for Genetic Testing
The detection of mutations in the BRCA1 and BRCA2 genes involves a multi-step process that

may include Next-Generation Sequencing (NGS), Sanger Sequencing, and Multiplex Ligation-

dependent Probe Amplification (MLPA).

Next-Generation Sequencing (NGS)
NGS is the primary method for identifying a wide range of genetic variations in the BRCA1 and

BRCA2 genes.

Methodology:

DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes.

Library Preparation: The DNA is fragmented, and adapters are ligated to the ends of the

fragments. This is followed by PCR amplification to create a library of DNA fragments.

Target Enrichment: The specific regions of the BRCA1 and BRCA2 genes are captured using

customized probes.

Sequencing: The enriched library is sequenced on a high-throughput sequencing platform.

Bioinformatic Analysis: The sequencing data is aligned to the human reference genome, and

variants are identified and annotated.

Sanger Sequencing
Sanger sequencing is often used to confirm the presence of variants identified by NGS and to

sequence regions with low coverage.

Methodology:

PCR Amplification: The specific exon or region of interest within the BRCA1 or BRCA2 gene

is amplified using PCR with specific primers.

Sequencing Reaction: The amplified DNA is used as a template for a sequencing reaction

containing DNA polymerase, primers, deoxynucleotides (dNTPs), and fluorescently labeled
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dideoxynucleotides (ddNTPs).

Capillary Electrophoresis: The reaction products are separated by size using capillary

electrophoresis.

Data Analysis: The sequence is read by detecting the fluorescence of the ddNTPs as they

pass a detector.

Multiplex Ligation-dependent Probe Amplification
(MLPA)
MLPA is employed to detect large genomic rearrangements, such as deletions and

duplications, in the BRCA1 and BRCA2 genes, which may be missed by sequencing-based

methods.

Methodology:

DNA Denaturation: The patient's genomic DNA is denatured.

Hybridization: A mixture of MLPA probes, each consisting of two oligonucleotides that

recognize adjacent target sequences, is added and allowed to hybridize to the DNA.

Ligation: If both probe oligonucleotides are correctly hybridized, they are joined by a ligase

enzyme.

PCR Amplification: All ligated probes are amplified by PCR using a single primer pair.

Fragment Analysis: The amplification products are separated by capillary electrophoresis,

and the relative peak area of each fragment is compared to that of a reference sample to

determine the copy number of the target sequence.

Signaling Pathways and Workflows
Hereditary Breast and Ovarian Cancer Signaling
Pathway
Caption: DNA damage response pathway and the role of BRCA1/2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610128?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Workflow for Genetic Testing
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Caption: Workflow from patient identification to clinical management.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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